2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiadiazole ring, a phenoxypropyl group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. The phenoxypropyl group is then introduced via nucleophilic substitution reactions. Finally, the ethylsulfanyl group is added through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylsulfanyl)-5-(3-iodo-prop-2-ynyloxy)-pyrimidine
- 2-(ethylsulfanyl)phenol
- 2-(ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-26-17-12-7-6-11-16(17)19(24)21-20-23-22-18(27-20)13-8-14-25-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,21,23,24) |
InChI Key |
ZIYDDRGIMBCAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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